3-hydroxy-2H-pyran-2-one
CAS No.: 496-64-0
Cat. No.: VC20744191
Molecular Formula: C5H4O3
Molecular Weight: 112.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 496-64-0 |
|---|---|
| Molecular Formula | C5H4O3 |
| Molecular Weight | 112.08 g/mol |
| IUPAC Name | 3-hydroxypyran-2-one |
| Standard InChI | InChI=1S/C5H4O3/c6-4-2-1-3-8-5(4)7/h1-3,6H |
| Standard InChI Key | LIPRKYKMVQPYPG-UHFFFAOYSA-N |
| SMILES | C1=COC(=O)C(=C1)O |
| Canonical SMILES | C1=COC(=O)C(=C1)O |
| Melting Point | 93.8 °C 92°C |
Introduction
Chemical Structure and Properties
Structural Characteristics
3-hydroxy-2H-pyran-2-one features a six-membered heterocyclic ring with an oxygen atom at position 1, a carbonyl group at position 2, and a hydroxyl group at position 3. The presence of both the lactone functionality and the hydroxyl group contributes to the compound's ability to participate in hydrogen bonding, as evidenced by spectroscopic data . The compound exhibits tautomerism and can exist in different forms depending on reaction conditions, which adds to its versatility in chemical transformations.
The hydroxyl group at position 3 significantly influences the compound's reactivity and physical properties. Its proximity to the carbonyl group facilitates intramolecular hydrogen bonding, affecting the compound's spectroscopic properties and chemical behavior. This structural feature is responsible for many of the characteristic reactions and applications of the compound.
Electronic and Resonance Properties
The electronic structure of 3-hydroxy-2H-pyran-2-one is characterized by a delocalized π-electron system that extends throughout the ring. The carbonyl group at position 2 serves as an electron-withdrawing center, enhancing the electrophilicity of certain positions in the ring. This electronic distribution makes the compound susceptible to nucleophilic attacks at specific sites, particularly at the C-2, C-4, and C-6 positions, leading to various transformation possibilities.
The compound can exist in hydrogen-bonded form, as indicated by IR spectroscopic data showing OH absorption as a weak broad band at 3,500–3,300 cm⁻¹ . This intramolecular hydrogen bonding stabilizes certain conformations of the molecule and influences its reactivity patterns in various chemical reactions.
Physical Properties
General Physical Characteristics
3-hydroxy-2H-pyran-2-one appears as a white crystalline solid or pale yellow to brown crystalline powder. It possesses distinct physical properties that make it identifiable and suitable for various applications. The compound's physical state and appearance can vary slightly depending on purity and preparation methods.
Key Physical Parameters
The compound exhibits several important physical properties that determine its behavior in different environments and applications. Table 1 presents the key physical parameters of 3-hydroxy-2H-pyran-2-one.
Table 1: Physical Properties of 3-hydroxy-2H-pyran-2-one
Solubility Profile
Synthesis Methods
Cyclization of D-Quidyronic Acid
One established method for synthesizing 3-hydroxy-2H-pyran-2-one involves the cyclization and dehydration of D-quidyronic acid or its salts. This process is carried out by heating the starting material in the presence of an acid catalyst . The Japanese patent JPH041188A describes this process in detail, offering an efficient route to the target compound.
In this synthetic approach, D-quidyronic acid (represented as OOR-C-OH H20H, where R represents a hydrogen atom, alkali metal, or alkaline earth metal) undergoes cyclization when heated with an appropriate acid catalyst . Alkali metals that can be used in the salt form include sodium and potassium, while alkaline earth metals include calcium and magnesium . This versatility in starting materials provides flexibility in synthesis planning.
Acid Catalysts in Synthesis
Various acids can be employed as catalysts in the synthesis of 3-hydroxy-2H-pyran-2-one. These include organic acids such as acetic acid, formic acid, propionic acid, and oxalic acid, as well as mineral acids like hydrochloric acid and sulfuric acid . The choice of acid catalyst can influence the reaction yield, purity, and ease of product isolation.
A specific example from the patent literature describes the use of acetic acid as the acid catalyst. After completion of the reaction, the acetic acid is distilled off under reduced pressure, and the product is extracted with ethyl acetate. Following filtration, washing with water, drying, and concentration under reduced pressure, the resulting tar-like substance is sublimed to obtain white crystals of 3-hydroxy-2H-pyran-2-one . This purification process yields the compound with specific spectroscopic characteristics identifiable by IR and NMR analysis.
Alternative Synthetic Approaches
Researchers have explored various other synthetic routes to 3-hydroxy-2H-pyran-2-one and related compounds. One approach involves the use of enaminones as starting materials, leveraging their synthetic potential to access pyranone derivatives . This method has proven useful for the preparation of substituted variants of the core structure.
The Journal of Chemical Research reports on a synthesis where compounds are prepared by reacting certain precursors with N,N-dimethylformamide dimethyl acetal in refluxing dioxane . This particular method yielded the target compound in 70% yield, which was superior to previously reported literature procedures that produced side products along with the desired compound . Such alternative approaches expand the synthetic toolbox available to chemists seeking to prepare 3-hydroxy-2H-pyran-2-one and its derivatives.
Chemical Reactivity
Nucleophilic Substitution Reactions
3-hydroxy-2H-pyran-2-one exhibits characteristic reactivity toward nucleophilic reagents, with reactions typically occurring at the C-2, C-4, and C-6 positions. These nucleophilic attacks can lead to ring-opening or rearrangement into other heterocyclic structures, demonstrating the versatility of this compound as a synthetic intermediate.
Nitrogen nucleophiles such as ammonia, hydrazine, and formamidine react with 3-hydroxy-2H-pyran-2-one to produce various nitrogen-containing heterocycles. For instance, reactions with ammonia can form quinoline derivatives through ring expansion under appropriate conditions. Similarly, hydrazine can generate pyridazine derivatives through sequential ring-opening and cyclization processes.
Reactions with Carbon Nucleophiles
Carbon nucleophiles also engage in interesting reactions with 3-hydroxy-2H-pyran-2-one. Compounds such as cyanoacetamide can produce cyclopentadienones via carbanion attack at specific positions, leading to ring contraction and elimination reactions. These transformations highlight the potential of 3-hydroxy-2H-pyran-2-one as a building block for constructing diverse carbocyclic and heterocyclic frameworks.
The Journal of Chemical Research reports a specific example where treating a derivative of 3-hydroxy-2H-pyran-2-one with malonoitrile in refluxing ethanolic piperidine afforded a condensation product with water elimination . Analysis of this reaction through ¹³C NMR spectroscopy indicated the presence of only one CN signal, suggesting a specific structural outcome rather than a mixture of isomers . This type of selective reactivity makes 3-hydroxy-2H-pyran-2-one valuable in targeted organic synthesis.
Ring-Opening and Rearrangement Reactions
The pyranone ring in 3-hydroxy-2H-pyran-2-one is susceptible to various transformations under nucleophilic conditions. These reactions can lead to ring-opening followed by recyclization to form different heterocyclic systems. Such transformations expand the utility of this compound in diversity-oriented synthesis and the preparation of compound libraries for screening purposes.
Acid-catalyzed reactions also induce structural modifications in 3-hydroxy-2H-pyran-2-one. For example, treatment with hydrochloric acid can convert salts of the compound into 3-hydroxy-2-oxo-2H-pyran-6-carboxylic acid via acid-mediated cyclization. Similarly, refluxing in acetic acid facilitates dehydration and sublimation to yield purified crystalline products with modified structures.
Spectroscopic Characteristics
Infrared Spectroscopy
Infrared spectroscopy provides valuable insights into the structural features of 3-hydroxy-2H-pyran-2-one. The IR spectrum typically shows a strong carbonyl (C=O) absorption band at around 1712 cm⁻¹, characteristic of the 2H-pyran-2-one carbonyl group . The hydroxyl group appears as a weak broad band in the region of 3,500-3,300 cm⁻¹, indicating that the compound exists in a hydrogen-bonded form .
Additional characteristic IR absorption bands have been reported in the patent literature, including multiple peaks at 3350, 3200, 3080, 1690, 1640, 1560, 1435, 1420, 1303, 1230, 1140, 1070, 1035, 930, 910, 890, 775, and 765 cm⁻¹ . These spectral features serve as fingerprints for identifying the compound and confirming its structural integrity.
Nuclear Magnetic Resonance Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for structure elucidation of 3-hydroxy-2H-pyran-2-one and its derivatives. The ¹H NMR spectrum typically shows characteristic patterns for the protons in the pyran ring, with specific chemical shifts and coupling constants that reflect the electronic environment and spatial arrangement of these hydrogen atoms.
Biological Activity and Applications
Applications in Bioorganic Chemistry
The pyran heterocyclic scaffold, including 3-hydroxy-2H-pyran-2-one, plays a significant role in bioorganic chemistry. The Orient Journal of Chemistry review highlights that 2H-pyrans are a class of biologically dynamic natural and synthetic products that continue to attract attention in this field . Their numerous applications make them prominent in bioorganic research and development.
Recent advances in the discovery of new methodologies for synthesizing pyran analogues have expanded the possibilities for creating diverse libraries of compounds with varied biological activities . Multi-component reaction mechanisms offer cost-effective synthesis of pharmacologically effective heterocyclics from basic structural building blocks, providing efficient access to complex derivatives with enhanced properties .
Derivatives and Related Compounds
Synthesis of Functionalized Derivatives
The basic scaffold of 3-hydroxy-2H-pyran-2-one serves as a starting point for creating more complex and functionalized derivatives. The Journal of Chemical Research describes the synthesis of 3-substituted-4-hydroxy-2H-pyran-2-ones, which represent an important class of related compounds with potentially enhanced or altered biological activities . These derivatives are prepared through reactions of enaminones with appropriate reagents.
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